molecular formula HO4S2- B1231094 hydrogen dithionite CAS No. 34175-11-6

hydrogen dithionite

Cat. No.: B1231094
CAS No.: 34175-11-6
M. Wt: 129.14 g/mol
InChI Key: GRWZHXKQBITJKP-UHFFFAOYSA-M
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Description

hydrogen dithionite, commonly known as sodium dithionite, is a white crystalline powder with a faint sulfurous odor. It is a powerful reducing agent widely used in various industrial and scientific applications. The compound is stable in dry air but decomposes in hot water and acidic solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium dithionite is produced industrially by the reduction of sulfur dioxide. One common method involves the use of zinc powder in a two-step process:

  • (2 \text{SO}_2 + \text{Zn} \rightarrow \text{ZnS}_2\text{O}_4)
  • (\text{ZnS}_2\text{O}_4 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_4 + \text{Zn(OH)}_2)

Another method employs sodium borohydride: (\text{NaBH}_4 + 8 \text{NaOH} + 8 \text{SO}_2 \rightarrow 4 \text{Na}_2\text{S}_2\text{O}_4 + \text{NaBO}_2 + 6 \text{H}_2\text{O}) .

Chemical Reactions Analysis

Types of Reactions

Sodium dithionite undergoes several types of reactions, primarily reduction reactions. It is known for its ability to reduce nitro groups to amino groups, which is a vital transformation in organic synthesis .

Common Reagents and Conditions

Sodium dithionite is often used in conjunction with other reagents such as sodium hydroxide and sulfur dioxide. The reactions typically occur under mild conditions, often at room temperature .

Major Products

The major products formed from these reactions include amines from the reduction of nitro compounds and various heterocycles from reductive cyclization reactions .

Mechanism of Action

The mechanism by which sodium dithionite exerts its reducing effects involves the formation of a sodium sulfinate intermediate. This intermediate is stable under basic conditions but decomposes under acidic or neutral conditions to yield the final reduced product .

Comparison with Similar Compounds

Sodium dithionite is often compared with other reducing agents such as sodium sulfite, sodium sulfate, and sodium thiosulfate. While all these compounds serve as reducing agents, sodium dithionite is unique in its ability to reduce nitro groups to amino groups efficiently and under mild conditions .

Similar Compounds

Sodium dithionite stands out due to its strong reducing power and versatility in various chemical reactions.

Properties

CAS No.

34175-11-6

Molecular Formula

HO4S2-

Molecular Weight

129.14 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-M

SMILES

OS(=O)S(=O)[O-]

Canonical SMILES

OS(=O)S(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hydrogen dithionite
Reactant of Route 2
hydrogen dithionite
Reactant of Route 3
hydrogen dithionite

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